molecular formula C14H18BrNO3 B14503162 Ethyl 5-benzamido-2-bromopentanoate CAS No. 63273-53-0

Ethyl 5-benzamido-2-bromopentanoate

Cat. No.: B14503162
CAS No.: 63273-53-0
M. Wt: 328.20 g/mol
InChI Key: HYGRFRJIYGKIPI-UHFFFAOYSA-N
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Description

Ethyl 5-benzamido-2-bromopentanoate is a chemical compound with a complex structure that includes a benzamido group, a bromine atom, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-benzamido-2-bromopentanoate typically involves the reaction of 5-bromopentanoic acid with benzamide and ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-benzamido-2-bromopentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of Ethyl 5-amino-2-pentanoate.

    Oxidation Reactions: The benzamido group can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or ammonia in aqueous solution.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Ethyl 5-hydroxy-2-pentanoate or Ethyl 5-amino-2-pentanoate.

    Reduction: Ethyl 5-amino-2-pentanoate.

    Oxidation: Ethyl 5-benzoylamino-2-pentanoate.

Scientific Research Applications

Ethyl 5-benzamido-2-bromopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 5-benzamido-2-bromopentanoate exerts its effects involves its interaction with specific molecular targets. The bromine atom and benzamido group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-bromopentanoate: Lacks the benzamido group, making it less reactive in certain contexts.

    Ethyl 5-amino-2-pentanoate:

    Ethyl 5-benzoylamino-2-pentanoate: Contains a benzoylamino group instead of a benzamido group, affecting its chemical properties.

Uniqueness

Ethyl 5-benzamido-2-bromopentanoate is unique due to the presence of both the benzamido group and the bromine atom, which confer distinct chemical properties and reactivity

Properties

CAS No.

63273-53-0

Molecular Formula

C14H18BrNO3

Molecular Weight

328.20 g/mol

IUPAC Name

ethyl 5-benzamido-2-bromopentanoate

InChI

InChI=1S/C14H18BrNO3/c1-2-19-14(18)12(15)9-6-10-16-13(17)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,16,17)

InChI Key

HYGRFRJIYGKIPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCNC(=O)C1=CC=CC=C1)Br

Origin of Product

United States

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